2-Propenoic acid, 2-(acetylamino)-3-(4-nitrophenyl)-, hydrazide
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Overview
Description
2-Propenoic acid, 2-(acetylamino)-3-(4-nitrophenyl)-, hydrazide is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes an acetylamino group, a nitrophenyl group, and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-(acetylamino)-3-(4-nitrophenyl)-, hydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Acetylation: The addition of an acetyl group to an amino group.
Hydrazide Formation: The reaction of an acid chloride with hydrazine to form the hydrazide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-(acetylamino)-3-(4-nitrophenyl)-, hydrazide undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can react with the hydrazide group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can lead to various oxidized products.
Scientific Research Applications
2-Propenoic acid, 2-(acetylamino)-3-(4-nitrophenyl)-, hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-(acetylamino)-3-(4-nitrophenyl)-, hydrazide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the hydrazide moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 2-(amino)-3-(4-nitrophenyl)-, hydrazide
- 2-Propenoic acid, 2-(acetylamino)-3-(4-chlorophenyl)-, hydrazide
- 2-Propenoic acid, 2-(acetylamino)-3-(4-methylphenyl)-, hydrazide
Uniqueness
2-Propenoic acid, 2-(acetylamino)-3-(4-nitrophenyl)-, hydrazide is unique due to the presence of both the acetylamino and nitrophenyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
Properties
CAS No. |
104296-08-4 |
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Molecular Formula |
C11H12N4O4 |
Molecular Weight |
264.24 g/mol |
IUPAC Name |
N-[3-hydrazinyl-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]acetamide |
InChI |
InChI=1S/C11H12N4O4/c1-7(16)13-10(11(17)14-12)6-8-2-4-9(5-3-8)15(18)19/h2-6H,12H2,1H3,(H,13,16)(H,14,17) |
InChI Key |
IZRWHXWQFUMTEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)NN |
Origin of Product |
United States |
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